molecular formula C21H17IN8O2 B494332 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B494332
M. Wt: 540.3g/mol
InChI Key: DPDUOBPTOWVVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, an oxadiazole ring, and a pyrazolone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the iodophenyl group: This step may involve halogenation reactions, where iodine is introduced to the phenyl ring.

    Formation of the pyrazolone moiety: This can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions may be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.

Medicine

In medicine, the compound’s structure suggests potential applications in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-({6-[(4-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
  • 4-({6-[(4-CHLOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Uniqueness

The presence of the iodophenyl group in 4-({6-[(4-IODOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE distinguishes it from its bromophenyl and chlorophenyl analogs. This iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C21H17IN8O2

Molecular Weight

540.3g/mol

IUPAC Name

4-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H17IN8O2/c1-12-16(21(31)30(29(12)2)15-6-4-3-5-7-15)24-18-17(23-14-10-8-13(22)9-11-14)25-19-20(26-18)28-32-27-19/h3-11H,1-2H3,(H,23,25,27)(H,24,26,28)

InChI Key

DPDUOBPTOWVVLF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I

Origin of Product

United States

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